N-(N-Methylpiperidinyl)methylindole-d5
Description
N-(N-Methylpiperidinyl)methylindole-d5 is a deuterated analog of N-(N-Methylpiperidinyl)methylindole, where five hydrogen atoms are replaced with deuterium. This modification enhances metabolic stability and reduces susceptibility to enzymatic degradation, making it valuable in pharmacokinetic and tracer studies . The compound features a piperidinyl ring substituted with a methyl group and an indole moiety, a structure often associated with neurological research applications, such as cholinesterase interaction studies . While direct data on its molecular formula are unavailable in the provided evidence, its non-deuterated counterpart is referenced in biochemical assay contexts, suggesting utility in enzyme-linked immunosorbent assays (ELISAs) and receptor-binding studies .
Properties
CAS No. |
1794754-32-7 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
233.37 |
IUPAC Name |
1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3/i1D3,12D2 |
InChI Key |
XVOUFWJFSTTZOA-JQKGTWBISA-N |
SMILES |
CN1CCCCC1CN2C=CC3=CC=CC=C32 |
Synonyms |
1-[(N-Methyl-2-piperidinyl)methyl]-1H-indole-d5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(N-Methylpiperidinyl)methylindole-d5 involves the incorporation of deuterium atoms into the molecular structure. One common synthetic route is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit . The reaction conditions typically involve the use of palladium catalysts, such as Pd(OAc)2, and ligands like triphenylphosphine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield of the final product .
Chemical Reactions Analysis
N-(N-Methylpiperidinyl)methylindole-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include reduced indole derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. .
Scientific Research Applications
N-(N-Methylpiperidinyl)methylindole-d5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(N-Methylpiperidinyl)methylindole-d5 involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for cannabinoid receptors, which are involved in various physiological processes such as pain modulation, inflammation, and neurotransmission . The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The N-methylpiperidinyl group adopts a chair conformation in crystalline states, with substituents occupying axial or equatorial positions depending on stereochemical preferences . For example:
- Axial N-methyl groups stabilize the chair conformation, as observed in crystal structures of related piperidine derivatives .
Cholinesterase Ligands
N-Methylpiperidinyl thioesters exhibit comparable affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to their ester counterparts, enabling their use as imaging agents for neurological disorders .
Deuterated Analogs
Donepezil N-Oxide-d5 (C₂₄H₂₄D₅NO₄), a deuterated Alzheimer’s drug candidate, demonstrates how deuterium substitution prolongs half-life and reduces first-pass metabolism . This parallels the hypothesized advantages of N-(N-Methylpiperidinyl)methylindole-d5 in tracer studies .
Agrochemical Derivatives
N-Methylpiperidinium chloride, used as a plant growth regulator, highlights the structural versatility of the N-methylpiperidinyl group in non-pharmaceutical applications . The indole moiety in this compound likely shifts its specificity toward neurological targets compared to agrochemicals .
Data Table: Key Comparative Properties
Research Findings and Implications
- Conformational Stability : The chair conformation of the N-methylpiperidinyl group optimizes ligand-receptor interactions, as seen in crystallographic studies .
- Deuterium Effects : Deuterated analogs like Donepezil N-Oxide-d5 show enhanced stability, suggesting this compound could improve tracer sensitivity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
